Azulene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry

Azulene derivatives, molecules obtained by modifying the basic Azulene structure, exhibit promising anti-inflammatory, anti-cancer, and antimicrobial properties. Research suggests their potential application in various therapeutic areas, including:

- Peptic ulcer disease: Studies indicate that some Azulene derivatives possess antiulcer activity even surpassing the efficacy of established drugs like omeprazole [].

- Cancer: Investigations reveal the potential of specific Azulene derivatives to inhibit the growth of various cancer cell lines, including leukemia [].

- Antimicrobial activity: Research explores the use of Azulene derivatives in photodynamic therapy, a treatment method utilizing light to activate drugs and target specific cells. Azulene derivatives demonstrate promising antifungal and antimicrobial properties when activated by light, potentially offering a more controlled therapeutic approach [, ].

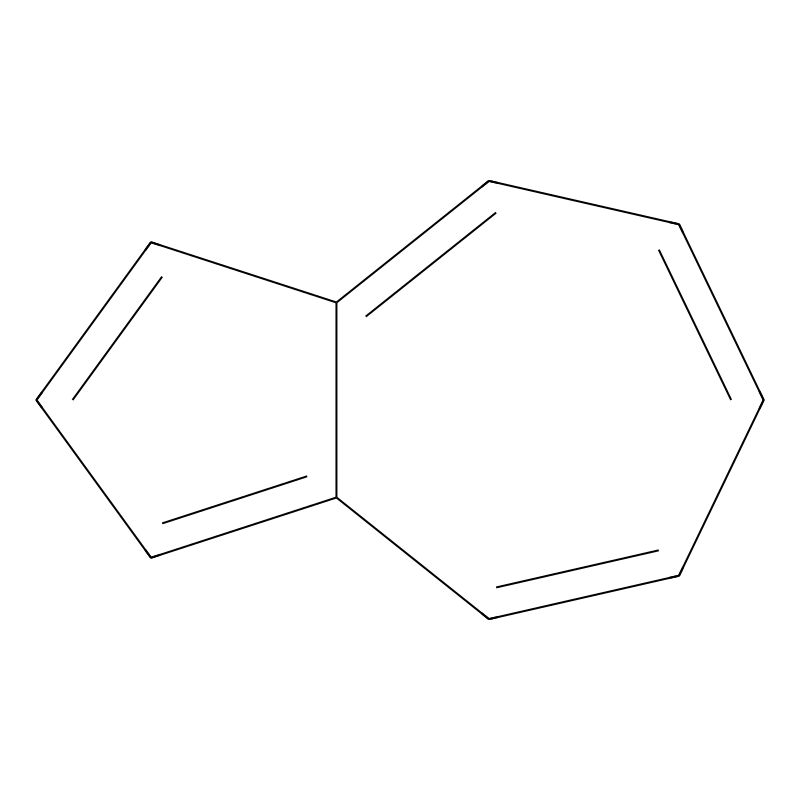

Azulene is an aromatic organic compound with the molecular formula C₁₀H₈, notable for its striking dark blue color, which distinguishes it from its isomer naphthalene, a colorless compound. The name "azulene" is derived from the Spanish word "azul," meaning blue. Structurally, azulene can be conceptualized as the fusion of cyclopentadiene and cycloheptatriene, resulting in a unique 10 π-electron system that exhibits aromatic properties. Unlike naphthalene, azulene has a dipole moment of 1.08 D, indicating its polar nature due to the distribution of electrons across its rings .

Azulene's aromatic characteristics are reflected in its reactivity, particularly in undergoing Friedel-Crafts-like substitutions. Its unusual color and properties have attracted interest in various fields, including organic chemistry and materials science .

While not directly applicable to Azulene itself, its derivatives, particularly those extracted from chamomile (e.g., azulene-rich matricaria extract), exhibit anti-inflammatory and wound healing properties. The mechanism of action for these effects is believed to involve the inhibition of pro-inflammatory enzymes and the stimulation of tissue regeneration [].

Azulene is generally considered to have low toxicity. However, due to its instability, it can decompose to form potentially harmful byproducts. Direct contact with the skin or eyes should be avoided [].

Further Research:

The unique properties of Azulene continue to be explored in scientific research. Here are some promising areas:

- Development of novel pharmaceuticals: Azulene derivatives are being investigated for their potential anti-inflammatory and wound healing properties.

- Organic electronics: Azulene-based materials are being studied for their potential applications in organic solar cells and other optoelectronic devices due to their light-absorbing properties.

- Electrophilic Substitution: The seven-membered ring of azulene is electrophilic while the five-membered ring is nucleophilic, allowing for selective substitution reactions .

- Nucleophilic Reactions: Azulene can undergo nucleophilic substitution at various positions, particularly at the five-membered ring .

- Diels-Alder Reactions: Azulene can be synthesized through Diels-Alder reactions, showcasing its versatility in organic synthesis .

- Halogenation: Direct halogenation is avoided due to sensitivity; instead, halogenosuccinimides are often used as substituents .

- Metal Complex Formation: Azulene forms π-complexes with transition metals such as molybdenum and iron, which can be utilized in catalysis .

Research indicates that azulene and its derivatives exhibit various biological activities. Notably, azulene has been studied for its potential anti-inflammatory properties and its ability to act as a photoprotective agent. Some derivatives have shown promise in targeting reactive oxygen species and reactive nitrogen species in biological systems, suggesting applications in disease detection and treatment .

Additionally, certain azulene derivatives have been found to possess antimicrobial and antioxidant activities, making them candidates for pharmaceutical applications .

Several synthetic routes have been developed for azulene:

- From Indane and Ethyl Diazoacetate: The first reported synthesis involved these starting materials .

- Cycloheptatriene Approaches: Cycloheptatriene can be used in cycloaddition reactions to produce azulene derivatives.

- Diels-Alder Reactions: This method allows for the formation of azulene from suitable diene and dienophile combinations .

- 2H-Cyclohepta[b]furan-2-one Reactions: These compounds react with olefins and active methylenes to yield azulenes .

- Luche Reduction: This method involves reducing halogenated precursors to obtain azulene or its derivatives .

Azulene has diverse applications across various fields:

- Cosmetics: Due to its anti-inflammatory properties, azulene is often included in skincare products.

- Dyes and Pigments: Its intense blue color makes it suitable for use as a dye in textiles and other materials.

- Organic Electronics: Azulene derivatives are explored for use in organic semiconductors and photovoltaic devices due to their electronic properties .

- Pharmaceuticals: Its biological activity suggests potential applications in drug development targeting inflammation and oxidative stress-related diseases .

Studies on the interactions of azulene with various chemical agents reveal insights into its reactivity:

- Azulene's nucleophilicity allows it to interact with electrophiles effectively, leading to diverse substitution products.

- The compound's ability to form complexes with metals enhances its utility in catalysis and material science applications.

- Research on derivatives has shown that modifications can significantly alter biological activity, expanding potential therapeutic uses .

Azulene shares structural similarities with several other aromatic compounds but is unique due to its specific arrangement of rings and electron distribution. Here are some comparable compounds:

| Compound | Structure Type | Color | Notable Properties |

|---|---|---|---|

| Naphthalene | Two fused benzene rings | Colorless | Commonly used as a solvent |

| Phenanthrene | Three fused benzene rings | Colorless | Used in dyes and as a chemical intermediate |

| Pyrene | Four fused benzene rings | Colorless | Known for fluorescence properties |

| Guaiazulene | Azulene derivative | Blue | Found in natural sources like guaiac wood |

| Vetivazulene | Azulene derivative | Blue | Present in vetiver oil |

Azulene's distinct dipole moment, color, and reactivity set it apart from these compounds, making it an interesting subject for further research in both synthetic chemistry and biological applications .

The synthesis of azulene, a non-benzenoid aromatic hydrocarbon, has evolved significantly since its first isolation in 1937. Traditional methods rely on condensation reactions between cyclopentadienide anions and activated pyridinium or pyrilium salts. The Ziegler-Hafner synthesis exemplifies this approach, enabling gram-scale production of parent azulene and its derivatives through the reaction of 1-chloro-2,4-dinitrobenzene with cyclopentadiene in the presence of dimethylamine. This method prioritizes substitutions at the seven-membered ring but suffers from limited functional group tolerance.

In contrast, modern strategies leverage catalytic processes and annulation reactions. The Nozoe method employs tropone derivatives and active methylene compounds (e.g., malononitrile) to construct 2-aminoazulenes via [8 + 2] cycloaddition intermediates. Recent advances include iridium-catalyzed C–H borylation for regioselective functionalization and palladium-mediated [3 + 2] annulations using diboron reagents to access pseudoazulenes. These methods achieve yields exceeding 80% while accommodating diverse substituents (Table 1).

Table 1: Comparison of Azulene Synthesis Methods

| Method | Key Reagents | Yield Range | Functionalization Sites |

|---|---|---|---|

| Ziegler-Hafner | Cyclopentadienide, pyridinium salts | 30–50% | Seven-membered ring |

| Nozoe | Tropones, malononitrile | 60–95% | Five-membered ring |

| Iridium-catalyzed | B₂(pin)₂, 6- tert-butylazulene | 66–92% | Positions 1, 2, 3 |

| Palladium annulation | Alkynes, diboron reagents | 46–98% | Fused bicyclic systems |

Cycloaddition Strategies for Ring-Fused Azulene Architectures

Cycloadditions enable access to polycyclic azulene systems with extended π-conjugation. The Yasunami-Takase protocol utilizes [8 + 2] cycloadditions between 2H-cyclohepta[b]furan-2-ones and enamines to form azulene frameworks with fused cyclohexane or heterocyclic rings. For instance, reacting 2H-cyclohepta[b]furan-2-one with N,N-dimethylenamine yields 1-azulenylpropanols in 75–90% yields.

Copper-catalyzed Buchner reactions represent a breakthrough in non-benzenoid ring expansions. Using Cu(hfacac)₂ and diazo reagents, azulene undergoes -shift to form 6,7-bicyclic products (e.g., 6,7-dihydrodibenzo[b,g]azulene) via carbene insertion. This method contrasts with silver-catalyzed C–H alkylation, which favors functionalization over ring expansion.

Transition Metal-Catalyzed Functionalization and Ring Expansion Mechanisms

Transition metals enable precise control over azulene’s reactivity. Key advances include:

- Copper/Silver-Mediated Pathways: Cu(hfacac)₂ promotes ring expansion via carbene transfer, while AgOTf directs C–H alkylation at position 1 of azulene.

- Rhodium/Iridium-Catalyzed C–H Activation: Azulene-6-carboxylic acid undergoes oxidative [4 + 2] cyclization with alkynes to form azulenolactones (72–89% yields). Iridium catalysts instead drive [2 + 2 + 2] cyclizations, yielding benzoazulenes after decarboxylation.

- Palladium Cross-Coupling: Suzuki-Miyaura reactions using azulenesulfonium salts achieve 2-arylazulenes with pyridyl or thiophenyl groups (43–98% yields).

Mechanistic Insight: Density functional theory (DFT) studies reveal that copper’s electrophilicity stabilizes transition states for ring expansion, whereas silver’s softer Lewis acidity favors σ-complex formation for C–H functionalization.

Regioselective Modification of Five- vs. Seven-Membered Rings

Azulene’s inherent dipole (1.08 D) creates distinct reactivity between its electron-rich five-membered ring and electron-deficient seven-membered ring:

- Five-Membered Ring: Susceptible to electrophilic substitution. For example, iron-mediated alkylation with cationic carbonyl complexes occurs preferentially at position 1 (85–98% yields).

- Seven-Membered Ring: Favors nucleophilic additions. Fluoride ion recognition by metalla-dual-azulenes occurs exclusively at the tropylium moiety of the seven-membered ring.

Directing groups enhance regiocontrol. 2-(2-Pyridyl)azulene undergoes palladium-catalyzed C–H vinylation at positions 1 and 3 due to coordination effects. Similarly, azulene-1-carboxylic acid’s carboxylate group directs rhodium-catalyzed alkyne annulations to position 6.

Table 2: Regioselectivity in Azulene Functionalization

| Reaction Type | Preferred Ring | Key Substituent Influence |

|---|---|---|

| Electrophilic alkylation | Five-membered | Electron-donating groups at C1 |

| Nucleophilic addition | Seven-membered | Electron-withdrawing groups at C3 |

| Directed C–H activation | Position 1 or 3 | Pyridyl, carboxylate directing groups |

| Cross-coupling | Position 2 | Sulfonium salts, boronic esters |

Theoretical Frameworks for Analyzing Dipolar Aromatic Systems

Azulene’s ground-state electronic structure defies classical benzenoid aromaticity models. With 10 π-electrons delocalized across its fused 5- and 7-membered rings, it satisfies Hückel’s (4n+2) rule for aromaticity (n=2) while maintaining a significant dipole moment of 1.08 D due to charge separation between rings [2] [4]. Complete Active Space Self-Consistent Field (CASSCF) calculations reveal that the transannular bond exhibits minimal electron delocalization (0.02 electrons), leading to a long bond length of 1.5 Å [1].

Baird’s rule provides critical insights into excited-state aromaticity. While the ground state (S₀) exhibits 10π-aromatic character, the first excited singlet state (S₁) becomes antiaromatic with paratropic ring currents, whereas the second excited state (S₂) retains aromaticity through diatropic currents [1]. This dichotomy is quantified through magnetically induced current density (MICD) analysis and NICS (Nucleus-Independent Chemical Shift) indices:

| State | Aromaticity | MICD Pattern | NICS(1) (ppm) |

|---|---|---|---|

| S₀ | Aromatic | Diatropic | -10.2 |

| S₁ | Antiaromatic | Paratropic | +8.7 |

| S₂ | Aromatic | Diatropic | -9.5 |

Table 1: Aromaticity indices for azulene’s electronic states [1] [4].

The biradical character of S₁ azulene, with unpaired electrons localized in π and π* orbitals, reduces interelectron repulsion and stabilizes the antiaromatic configuration [1]. This electronic segregation contrasts sharply with S₂’s delocalized singlet state, where enhanced orbital overlap increases interelectron repulsion but preserves aromatic stabilization.

Non-Adiabatic Dynamics in S₁/S₂ State Transitions

Ultrafast internal conversion between azulene’s excited states is governed by conical intersection topology and non-adiabatic couplings. Surface-hopping simulations reveal two distinct relaxation pathways [5]:

- S₂→S₁ Transition: The 1.5 eV energy gap between S₂ and S₁ creates a kinetic bottleneck, with non-adiabatic coupling matrix elements (NACMEs) of <1 meV, leading to slow internal conversion (k₂→₁ ~ 10¹¹ s⁻¹) [5].

- S₁→S₀ Decay: A low-lying S₁/S₀ conical intersection enables rapid non-radiative decay (k₁→₀ ~ 10¹² s⁻¹), mediated by skeletal deformation that breaks π-conjugation [1].

Decoherence-corrected dynamics simulations show that S₁ azulene reaches the conical intersection within 50 fs post-excitation, consistent with experimental S₁ lifetimes of 1–2 ps [5]. The S₂ state, however, undergoes vibrational relaxation without accessing efficient decay channels, resulting in a 100-fold longer lifetime (τ ~ 100 ps) [5].

Violations of Kasha's Rule: Anti-Stokes Fluorescence Mechanisms

Azulene’s anomalous S₂→S₀ fluorescence (Φ₆=0.001–0.01) arises from a confluence of electronic and geometric factors [1] [5]:

- Anti-Stokes Shift: S₂ emission occurs at 380–420 nm, blue-shifted relative to S₁ absorption (620–680 nm), due to the S₂/S₁ energy gap (1.5 eV) [5].

- Herzberg-Teller Coupling: Non-Condon effects dominate S₂→S₀ transitions, with transition dipole moments varying quadratically with nuclear displacement [5]. This creates a vibronic progression absent in S₁→S₀ transitions.

- Geometric Relaxation: CASSCF optimizations show S₂ azulene retains near-planarity (ΔR = 0.02 Å vs. S₀), minimizing reorganization energy and preserving fluorescence efficiency [1].

The S₁ state’s antiaromaticity drives geometric distortion toward a biradicaloid structure at the conical intersection, quenching fluorescence through rapid internal conversion [1]. In contrast, S₂’s aromatic character stabilizes the Franck-Condon region, enabling competitive radiative decay.

Rydberg-State Interactions in Ultraviolet Excitation Pathways

While azulene’s visible-region photophysics are well-characterized, its ultraviolet (UV) excitation pathways remain underexplored. Preliminary evidence suggests Rydberg-valence mixing may occur in higher excited states (>S₂), but experimental confirmation is lacking. Theoretical studies predict:

- S₃ (π→3s Rydberg): Vertical excitation at 6.2 eV with oscillator strength f=0.05

- S₄ (π→3p Rydberg): Diffuse absorption band centered at 7.1 eV

Azulene-Based Semiconductors for Field-Effect Transistors

Early proof that azulene can serve as a high-performance semiconductor came from linear oligomers known as terazulenes. Electron mobility 0.29 cm²V⁻¹s⁻¹ was measured for 2,6′:2′,6″-terazulene thin-film transistors, attributed to full delocalization of the lowest unoccupied molecular orbital across the oligomer backbone and localization of the highest occupied molecular orbital at one terminus, which suppresses hole transport while favoring electrons [1] [2]. Subsequent regio-isomeric studies established polarity switching from pure n-type to ambipolar behavior by rotating the internal azulene units, verifying that orbital distribution control alone can flip device polarity without heteroatoms [3] [4].

Parallel polymer research replaced fragile small molecules with 2,6-linked azulene repeat units. Regioregular poly(2,6-azulene-thieno[3,4-c]pyrrole-4,6-dione) delivered electron mobility 0.33 cm²V⁻¹s⁻¹ in bottom-gate, top-contact devices, outperforming its regiorandom analog by an order of magnitude because head-to-tail dipole alignment minimized energetic disorder [5] [6]. Even higher values were recorded for biazulene diimide copolymers (vide infra).

Table 1 consolidates representative transistor metrics.

| Material | Semiconductor class | Charge-carrier type | Peak mobility (cm²V⁻¹s⁻¹) | Ion/Ioff ratio | Citation |

|---|---|---|---|---|---|

| 2,6′:2′,6″-Terazulene | Oligomeric hydrocarbon | Electron | 0.29 [1] | 10⁶ [1] | [1] [2] |

| 2,2′:6′,6″-Terazulene | Oligomeric hydrocarbon | Ambipolar | 0.15 electron, 0.07 hole [4] | 10⁵ [4] | [3] [4] |

| P(AzTPD-3) (regioregular) | 2,6-Azulene copolymer | Electron | 0.33 [5] | 10⁵ [5] | [5] [6] |

| P(TBAzDI-TPD) | Azulene diimide copolymer | Electron | 0.42 [7] | 10⁵ [7] | [7] [8] |

| Six-ring biazulene diimide 2 | π-Extended diimide | Electron | 0.52 [9] | 10⁶ [9] | [9] |

Key research findings

- Crystal structures consistently reveal herringbone or slipped-stack motifs that originate from head-to-tail dipole pairing of adjacent azulene rings. This arrangement shortens π–π contacts to ≈3.4 Å, sharpening electronic coupling and boosting mobility [10].

- Dipole engineering alters interfacial vacuum level alignment, reducing injection barriers at gold and silver contacts by up to 0.4 eV, thereby lowering threshold voltage and stabilizing bias stress [5] [11].

- Single-molecule transistor experiments demonstrated that incorporating two antiparallel azulene units inside the current path amplifies gate control five-fold relative to naphthalene controls because the gate field couples synergistically with the intrinsic dipole, shrinking off-state conductance [12] [13].

Donor–Acceptor Systems Utilizing Intrinsic Dipole Alignment

The resonance hybrid of electron-rich five-membered and electron-poor seven-membered rings imbues azulene with a built-in donor–acceptor architecture. Researchers now couple this internal field to external acceptor or donor fragments to forge low-band-gap conjugates optimized for charge separation and long-range transport.

Conjugated copolymers P(TBAzDI-TPD) and P(TBAzDI-TFB) join tetra-brominated azulene diimide acceptors with electron-deficient thiadiazolo-pyridine comonomers. Electron mobility reached 0.42 cm²V⁻¹s⁻¹, while all-polymer solar cells using P(TBAzDI-TPD) as acceptor achieved 1.82% power conversion efficiency under simulated AM1.5G illumination—remarkable for purely hydrocarbon backbones [7] [8].

Dipole orientation control was realized through C–H activation in the poly(azulene-thieno[3,4-c]pyrrole-4,6-dione) series. Head-to-tail alignment maximized macrodipole coherence, narrowing energetic disorder distributions (σ ≈ 55 meV) compared with random polymers (σ ≈ 78 meV) and delivering broader plateau mobilities over forty devices [5] [6].

Poly(2,6-azulene vinylene) analogues of poly(p-phenylene vinylene) illustrate how dipole patterning dictates film morphology. Head-to-head/tail-to-tail polymer formed long-range lamellar order with four-order diffraction while head-to-tail analog crystallized poorly, translating to a two-order of magnitude mobility gap [11] [14].

Table 2 summarizes structure–property correlations.

| Polymer | Azulene linkage pattern | Backbone dipole vector | Electron mobility (cm²V⁻¹s⁻¹) | Optical gap (eV) | Citation |

|---|---|---|---|---|---|

| P(AzTPD-3) | Head-to-tail | Fully aligned | 0.33 [5] | 1.60 [5] | [5] [6] |

| P(AzTPD-1) | Random | Partially cancelled | 0.06 [5] | 1.66 [5] | [5] [6] |

| r-PAzV | Mixed H–T/H–H/T–T | Net 0.0 D | 2×10⁻² [11] | 1.78 [11] | [11] [14] |

| hhtt-PAzV | Head-head/tail-tail | Alternating | 1×10⁻² [11] | 1.74 [11] | [11] |

| ht-PAzV | Head-tail only | Unidirectional | 4×10⁻⁴ [11] | 1.69 [11] | [11] |

Research consensus indicates that the azulene axial dipole can be harnessed as an internal electrostatic gate that pre-polarizes charge-transfer states, thereby lowering reorganization energy by ≈80 meV versus non-polar analogues and enabling efficient long-range hopping [15] [12].

π-Extended Azulene Diimides for Charge Transport Applications

Azulene diimides merge the deep-lying imide acceptor level with the azulene dipole, creating highly electron-affine chromophores. The flagship family, 2,2′-biazulene-1,1′,3,3′-tetracarboxylic diimide, offers lowest unoccupied molecular orbital energies down to −3.74 eV, surpassing naphthalene diimide analogues by 0.3 eV [10]. π-Extension further enhances transport.

- Six-ring biazulene diimide 2, decorated with 6,6′-diaryl groups, registered solution-processable electron mobility 0.52 cm²V⁻¹s⁻¹ in top-contact bottom-gate transistors [9]. Mobility is attributed to dense one-dimensional slipped stacks held by antiparallel dimerization of azulene dipoles and C–H···O imide contacts at 3.15–3.38 Å [9] [10].

- Single-crystal measurements reveal transfer integrals 74 meV along the π–π column, rivaling perylene diimide benchmarks while preserving hydrocarbon composition [10].

- Optical studies show broad charge-transfer absorption up to 700 nm with molar absorptivity 1.27×10⁵ M⁻¹cm⁻¹; electrochemically the molecules support four reversible one-electron reductions, enabling stable n-doping [10] [16].

Table 3 collates benchmark data.

| Diimide derivative | π-Extension strategy | LUMO energy (eV) | Electron mobility (cm²V⁻¹s⁻¹) | Reduction waves (#) | Citation |

|---|---|---|---|---|---|

| BAzDI-1 | Parent 2,2′ core | −2.91 [10] | 0.12 [10] | 2 [10] | [10] |

| BAzDI-2 | Azulene-fused at 6,6′ | −3.74 [10] | 0.52 [9] | 4 [10] | [9] [10] |

| 6,6′-Diaryl BAzDI-3 | Diaryl π-cap | −3.63 [9] | 0.45 [9] | 3 [9] | [9] |

Such low lying frontier orbitals support air-stable n-channel operation for over four weeks without encapsulation, an accomplishment historically limited to perylene diimide derivatives [9].

Stimuli-Responsive Conductivity in Proton-Doped Polymers

Protonation converts non-alternant azulene rings into cationic tropylium species while simultaneously generating an anionic cyclopentadienide resonance form, delocalizing charge over the polymer chain.

- The first fully characterized 1,3-polyazulene displayed conductivity jump from <10⁻¹¹ S/cm to 1.22 S/cm upon iodine doping and 0.74 S/cm under trifluoroacetic-acid protonation, mediated by cation radicals and polycations stabilized by the intrinsic dipole [17] [18].

- Conjugated copolymers bearing alternating azulene and bithiophene repeat units reached 50 S/cm after iodine exposure, placing them in the regime of practical electrodes while retaining optical transparency in the visible region [19].

- Modern 2,6-azulene homopolymer P(Az-AC16) achieved 2.94 S/cm in thin films after trifluoromethanesulfonic acid doping; incorporation into a Nafion proton-exchange membrane boosted proton conductivity by 64% at 80 °C and 30% relative humidity, translating into 64% higher fuel-cell output power [20].

Table 4 compares reported conductivities.

| Polymer | Connection mode | Dopant | Conductivity (S/cm) | Reversible? | Citation |

|---|---|---|---|---|---|

| 1,3-Polyazulene | 1,3-link | Trifluoroacetic acid | 0.74 [17] | Yes [17] | [17] [18] |

| 1,3-Polyazulene | 1,3-link | Iodine | 1.22 [17] | No [17] | [19] [17] |

| Azulene-bithiophene copolymer | Alternating | Iodine | 50 [19] | Partial [19] | [19] |

| P(Az-AC16) | 2,6-link | Trifluoromethanesulfonic acid | 2.94 [21] | Yes [21] | [21] [20] |

| Poly(azulene-vinylene) | 2,6-link | Protonic acid | 0.10 [22] | Yes [22] | [22] |

Beyond static doping, azulene-derived films show dynamic color and conductivity shifts under acid/base vapor or photochemical stimuli. Infrared spectroscopy reveals intervalence bands at 3,700 cm⁻¹ and 6,200 cm⁻¹ for radical cations and radical dications, respectively, whose intensities track real-time proton transport, suggesting application in flexible electrochromic sensors [22].

Recent on-surface polymerization of 2,6-diiodoazulene on Au(111) produced defect-free polyazulene nanoribbons with electronic gaps 1.8 eV and conduction bands displaying strong density at heptagon–heptagon junctions, hinting at tip-induced switchable conductive pathways [23].

Concluding Outlook

The quartet of research fronts detailed above collectively positions azulene as a unique, multifunctional platform:

- Dipole-governed crystal engineering enables high, air-stable electron mobilities in hydrocarbon semiconductors.

- Donor–acceptor conjugation leveraging the inherent polarized skeleton achieves low optical gaps without relying on heteroatoms that often trigger photochemical instability.

- π-Extended azulene diimides rival perylene diimide benchmarks while offering synthetic modularity for frontier-orbital tuning.

- Proton-responsive polymers unlock reversible, high-conductivity states alongside vivid color switching, pointing toward smart electrodes and neuromorphic ionic devices.

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 42 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 42 companies with hazard statement code(s):;

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

General Manufacturing Information

Dates

Impact assessment of azulene and chromium on growth and metabolites of wheat and chilli cultivars under biosurfactant augmentation

Ratan Singh, Dheeraj RathorePMID: 31629906 DOI: 10.1016/j.ecoenv.2019.109789

Abstract

Dye azulene and heavy metal chromium are two different types of persistent toxic compounds present in textile effluent. These compounds contaminate the soil and harm plant productivity during unchecked disposal of textile effluent to the farm soil. Environmental and safety concerns associated with crops, soil, and human health encourage the exploration of biological tools to control the issue. We hereby propose the application of biosurfactant (lipopeptide) to reduce the toxic effects of azulene and chromium in plants. Results of the study indicated that the augmentation of biosurfactant with azulene and chromium promoted seed germination, plant biomass, specific leaf weight (SLW), chlorophyll content, protein content, soluble sugar and ascorbic acid concentration in cultivars of wheat and chilli. Decreasing the level of proline under biosurfactant augmentation further confirms the reduction of oxidative stress caused by azulene and chromium amendment. The results indicated that lipopeptide biosurfactant could be an effective biological tool to reduce the toxic effect of persistent substances in soil, thus maintaining soil health and sustainable agriculture.Sodium azulene sulfonate reverses multidrug resistance in K562/A02 cells

Ziwei Wang, Na Zhou, Jianqi Zhao, Xin ZhangPMID: 31880526 DOI:

Abstract

Overexpression of p-glycoprotein (p-gp) is the main cause of multidrug resistance and chemotherapy failure in leukemia. Sodium azulene sulfonate (SAS) was used to reverse the multidrug resistance of human leukemia adriamycin-resistant strain K562/A02, and the underlying mechanism was investigated. Human leukemia cell line K562 and drug-resistant cell line K562/A02 in logarithmic phase were used in this study. After 48 hours of treatment of K562/A02 cells with SAS, the intrinsic cytotoxicity of chlorogenic acid and its sensitivity to adriamycin (ADM) were determined with MTT assay. The degree of reversal was calculated. Using ADM accumulation and rhodamine 123 efflux experiments, the average fluorescence intensity of ADM and rhodamine 123 (Rh123) in chlorogenic acid-treated K562/A02 cells was determined flow cytometrically. The expressions of p-gp, t-Akt and p-Akt in K562/A02 cells were assayed using Western blotting. SAS had almost no cytotoxic effect, and the degree of inhibition was only about 20% at the highest concentration of 100 mu-M. The EC50 of MDR reversal by SAS was in the nano range (539±37nM), and it had a high selectivity index for normal cells (>185). The accumulation of ADM in drug-resistant cells was increased significantly after treatment with 1 and 5 mu-M SAS, while the efflux of Rh123 was significantly inhibited, suggesting that SAS reversed MDR by inhibiting p-gp function. Western blotting experiments showed that SAS downregulated the expression of p-gp by inhibiting PI3K/Akt signaling pathway. This contributed to the reversal of drug resistance.SAS effectively reverses multidrug resistance in vitro by inhibiting the function of p-gp in K562/A02 cells, through a mechanism involving downregulation of the P13K/Akt signaling pathway. Therefore, SAS may be a potential candidate drug for reversal of MDR.SPME-GC-MS & metal oxide E-Nose 18 sensors to validate the possible interactions between bio-active terpenes and egg yolk volatiles

Mostafa Gouda, Meihu Ma, Long Sheng, Xiaole XiangPMID: 31554071 DOI: 10.1016/j.foodres.2019.108611

Abstract

This study was focused on the differences between three concentrations of four safe bio-active volatile terpenes and natural compounds (trans-cinnamaldehyde, thymol, menthol, and vanillin) on the egg yolk volatile components. In which, Headspace Solid phase Micro Extraction (HS-SPME) followed by GC/MS were used for volatiles analysis, and electronic nose (E-Nose) with 18 sensors was used for the aroma pattern. In the results, a total of 111 different volatile compounds were identified by using GC/MS. Some ketones, amines, nitro and organic acid compounds such as hexanone were significantly reduced after using these compounds. On the other hand, first principal components (PC1) of trans-cinnamaldehyde (0.1%) was decreased significantly (p < .05) to -4.8 ± 0.8, compared to the control with 4.3 ± 2.1. And, it increased benzaldehyde and nonanal peaks area significantly to 46.56 ± 14.46 and 9.22 ± 4.81 MPA. In menthol (0.1%), the content of d-limonene was decreased to 4.65 ± 0.49 MPA, compared to the control with 14.16 ± 4.95 MPA. On the other hand, by E-Nose, vanillin (0.1%) PC1 was decreased significantly to -4.48 ± 0.43. Moreover, thymol (0.1%) decreased hydrocarbon sensation to 0.448 ± 0.005. And, vanillin (0.1%) decreased hydrogen sulfide and ketones sensation to 0.169 ± 0.01 and 0.344 ± 0.01, respectively. In conclusion, this study is providing novel information to understand the effects of bio-active molecules on the biological fatty media volatility. Also, it explains how terpenes can protect egg yolk media from the unacceptable odor formation which results from the degradation of its lipids and proteins.Tuning π-Acceptor/σ-Donor Ratio of the 2-Isocyanoazulene Ligand: Non-Fluorinated Rival of Pentafluorophenyl Isocyanide and Trifluorovinyl Isocyanide Discovered

Mason D Hart, John J Meyers Jr, Zachary A Wood, Toshinori Nakakita, Jason C Applegate, Nathan R Erickson, Nikolay N Gerasimchuk, Mikhail V BarybinPMID: 33673291 DOI: 10.3390/molecules26040981

Abstract

Isocyanoazulenes (CNAz) constitute a relatively new class of isocyanoarenes that offers rich structural and electronic diversification of the organic isocyanide ligand platform. This article considers a series of 2-isocyano-1,3-X-azulene ligands (X = H, Me, CO

Et, Br, and CN) and the corresponding zero-valent complexes thereof, [(OC)

Cr(2-isocyano-1,3-X

-azulene)]. Air- and thermally stable, X-ray structurally characterized 2-isocyano-1,3-dimethylazulene may be viewed as a non-benzenoid aromatic congener of 2,6-dimethyphenyl isocyanide (2,6-xylyl isocyanide), a longtime "workhorse" aryl isocyanide ligand in coordination chemistry. Single crystal X-ray crystallographic {Cr-CNAz bond distances}, cyclic voltametric {

(Cr

)},

C NMR {δ(

CN), δ(

CO)}, UV-vis {dπ(Cr) → pπ*(CNAz) Metal-to-Ligand Charge Transfer}, and FTIR {ν

, ν

, k

} analyses of the [(OC)

Cr(2-isocyano-1,3-X

-azulene)] complexes provided a multifaceted, quantitative assessment of the π-acceptor/σ-donor characteristics of the above five 2-isocyanoazulenes. In particular, the following inverse linear relationships were documented: δ(

CO

) vs. δ(

CN), δ(

CO

) vs. δ(

CN), and δ(

CO

) vs. k

force constant. Remarkably, the

electron withdrawing capability of the 2-isocyano-1,3-dicyanoazulene ligand rivals those of perfluorinated isocyanides CNC

F

and CNC

F

.

Structure-Activity Relationships of 1-Benzoylazulenes at the OX

Ainoleena Turku, Teppo O Leino, Lasse Karhu, Jari Yli-Kauhaluoma, Jyrki P Kukkonen, Erik A A Wallén, Henri XhaardPMID: 30892823 DOI: 10.1002/cmdc.201900074

Abstract

We previously demonstrated the potential of di- or trisubstituted azulenes as ligands (potentiators, weak agonists, and antagonists) of the orexin receptors. In this study we investigated 27 1-benzoylazulene derivatives, uncovering seven potentiators of the orexin response on OXand two weak dual orexin receptor agonists. For potentiators, replacement of the azulene scaffold by indole retained the activity of four out of six compounds. The structure-activity relationships for agonism and potentiation can be summarized into a bicyclic aromatic ring system substituted with two hydrogen-bond acceptors (1-position, benzoyl; 6-position, carboxyl/ester) within 7-8 Å of each other; a third acceptor at the 3-position is also well tolerated. The same pharmacophoric signature is found in the preferred conformations of the orexin receptor agonist Nag26 from molecular dynamics simulations. Subtle changes switch the activity between weak agonism and potentiation, suggesting overlapping binding sites.

Effects of photodynamic therapy with azulene on peripheral blood mononuclear cell viability and singlet oxygen formation

Teerasak Damrongrungruang, Nuaefah Kitchindaopat, Patreeya Thanasothon, Kriravee Theeranut, Patcharaporn Tippayawat, Chaiyapong Ruangsuwan, Banyong SuwanneePMID: 30381257 DOI: 10.1016/j.pdpdt.2018.10.015

Abstract

We aimed to investigate the effect of azulene on peripheral blood mononuclear cells (PBMCs) viability and singlet oxygen formation.1 × 10

PBMCs were cultured in a 96-well plate in RPMI-1640 supplemented with 10% FBS (37 °C, 5% CO

) for 24 h. Each well was treated for 30 min with each azulene concentration between 0-500 μM and activated by a 625 ± 5 nm light emitting diode (power 20-23 mW) at energy densities of 0-200 J/cm

. MTT cell viability was recorded using a spectrophotometer at a 570 nm. 9,10-Dimethylanthracene (DMA) was utilized for the measurement of singlet oxygen, using a fluorescence spectrophotometer at 375 and 436 nm as the excitation and emission wavelengths, respectively. Optical density, relative fluorescence units were compared using one-way ANOVA and a post-hoc test. The correlation between the cell number and singlet oxygen amount was analyzed by the Spearman correlation test.

Azulene at all concentrations with 4.2 J/cm

light significantly induced singlet oxygen formation. 15 μM azulene with 4.2, 100, or 200 J/cm

light significantly reduced PBMC viability. The inverse relationship between the cell viability and singlet oxygen amount was observed.

An optimum azulene concentration + red light energy density decreased PBMC viability via singlet oxygen formation.

Azulene-A Bright Core for Sensing and Imaging

Lloyd C Murfin, Simon E LewisPMID: 33445502 DOI: 10.3390/molecules26020353

Abstract

Azulene is a hydrocarbon isomer of naphthalene known for its unusual colour and fluorescence properties. Through the harnessing of these properties, the literature has been enriched with a series of chemical sensors and dosimeters with distinct colorimetric and fluorescence responses. This review focuses specifically on the latter of these phenomena. The review is subdivided into two sections. Section one discusses turn-on fluorescent sensors employing azulene, for which the literature is dominated by examples of the unusual phenomenon of azulene protonation-dependent fluorescence. Section two focuses on fluorescent azulenes that have been used in the context of biological sensing and imaging. To aid the reader, the azulene skeleton is highlighted in blue in each compound.Painting argyrins blue: Negishi cross-coupling for synthesis of deep-blue tryptophan analogue β-(1-azulenyl)-l alanine and its incorporation into argyrin C

Erik Stempel, Robert Franz-Xaver Kaml, Nediljko Budisa, Markus KalessePMID: 29729984 DOI: 10.1016/j.bmc.2018.03.037

Abstract

The argyrins are a family of non-ribosomal peptides that exhibits different biological activities through only small structural changes. Ideally, a biologically active molecule can be tracked and observed in a variety of biological and clinical settings in a non-invasive manner. As a step towards this goal, we report here a chemical synthesis of unnatural deep blue amino acid β-(1-azulenyl)-l alanine with different fluorescence and photophysical properties, which allows a spectral separation from the native tryptophan signal. This might be especially useful for cell localization studies and visualizing the targeted proteins. In particular, the synthesis of β-(1-azulenyl)-l alanine was achieved through a Negishi coupling which proved to be a powerful tool for the synthesis of unnatural tryptophan analogs. Upon β-(1-azulenyl)-l alanine incorporation into argyrin C, deep blue octapeptide variant was spectrally and structurally characterized.Azulene-Derived Fluorescent Probe for Bioimaging: Detection of Reactive Oxygen and Nitrogen Species by Two-Photon Microscopy

Lloyd C Murfin, Maria Weber, Sang Jun Park, Won Tae Kim, Carlos M Lopez-Alled, Claire L McMullin, Fabienne Pradaux-Caggiano, Catherine L Lyall, Gabriele Kociok-Köhn, Jannis Wenk, Steven D Bull, Juyoung Yoon, Hwan Myung Kim, Tony D James, Simon E LewisPMID: 31773957 DOI: 10.1021/jacs.9b09813

Abstract

Two-photon fluorescence microscopy has become an indispensable technique for cellular imaging. Whereas most two-photon fluorescent probes rely on well-known fluorophores, here we report a new fluorophore for bioimaging, namely azulene. A chemodosimeter, comprising a boronate ester receptor motif conjugated to an appropriately substituted azulene, is shown to be an effective two-photon fluorescent probe for reactive oxygen species, showing good cell penetration, high selectivity for peroxynitrite, no cytotoxicity, and excellent photostability.Azulene-based compounds for targeting orexin receptors

Teppo O Leino, Ainoleena Turku, Jari Yli-Kauhaluoma, Jyrki P Kukkonen, Henri Xhaard, Erik A A WallénPMID: 30077889 DOI: 10.1016/j.ejmech.2018.07.040

Abstract

A library of 70 000 synthetically accessible azulene-based compounds was virtually screened at the OXreceptor. Based on the results, a series of azulene derivatives was synthesized and the binding to and activation of both orexin receptor subtypes were assessed. Two most promising binders were determined to have inhibition constants in the 3-9 μM range and two other compounds showed weak OX

receptor agonism. Furthermore, three compounds exhibited a concentration-dependent potentiation of the response to orexin-A at the OX

but not the OX

receptors. Altogether this data opens new approaches for further development of antagonists, agonists, and potentiators of orexin response based on the azulene scaffold.